2-Chloroethyl vinyl ether

Catalog No.
S1511902
CAS No.
110-75-8
M.F
C4H7ClO
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroethyl vinyl ether

CAS Number

110-75-8

Product Name

2-Chloroethyl vinyl ether

IUPAC Name

1-chloro-2-ethenoxyethane

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

InChI

InChI=1S/C4H7ClO/c1-2-6-4-3-5/h2H,1,3-4H2

InChI Key

DNJRKFKAFWSXSE-UHFFFAOYSA-N

SMILES

C=COCCCl

solubility

0.00 M
Very soluble in alcohol and ether; slightly soluble in chloroform
In water, 429 mg/l at 25 °C

Canonical SMILES

C=COCCCl

The exact mass of the compound 2-Chloroethyl vinyl ether is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 mvery soluble in alcohol and ether; slightly soluble in chloroformin water, 429 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8261. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Chloroethyl vinyl ether (2-CEVE) is a highly versatile, bifunctional monomer characterized by an electron-rich vinyl ether group and a pendant primary alkyl chloride. In industrial and advanced laboratory synthesis, it is primarily procured as a building block for functional polymers, block copolymers, and alternating fluoropolymers. The vinyl ether moiety undergoes rapid, controlled living cationic polymerization or radical alternating copolymerization with electron-poor olefins, while the 2-chloroethyl group remains entirely inert during these processes. This orthogonal reactivity establishes 2-CEVE as a premier precursor for post-polymerization modification, allowing buyers to synthesize processable, linear polymer intermediates that can be subsequently crosslinked, aminated, or grafted on demand [1].

Attempting to substitute 2-CEVE with generic alkyl vinyl ethers, such as ethyl vinyl ether (EVE), fundamentally eliminates the capacity for downstream functionalization, as EVE lacks a reactive leaving group on its pendant chain. This renders the resulting polymer backbone chemically inert to nucleophilic substitution, preventing the installation of critical functional groups like quaternary ammoniums or graft chains. Conversely, substituting 2-CEVE with divinyl ether to achieve crosslinking results in immediate, uncontrollable network formation during the initial polymerization phase, yielding intractable macrogels that cannot be processed, cast, or molded. 2-CEVE uniquely decouples polymerization from crosslinking, ensuring processability prior to final material curing [1].

Post-Polymerization Amination and Crosslinking Capacity

The primary procurement advantage of 2-CEVE over standard alkyl vinyl ethers is its capacity for quantitative post-polymerization modification. When copolymerized with fluoroolefins, the pendant 2-chloroethyl groups of the resulting poly(CTFE-alt-CEVE) can undergo nucleophilic substitution with tertiary amines to simultaneously install permanent cationic charge and covalent crosslinks. This reaction proceeds to near-quantitative conversion. In contrast, polymers derived from ethyl vinyl ether (EVE) entirely lack this electrophilic functionality, resulting in 0% conversion under identical amination conditions and failing to form the necessary functional networks[1].

Evidence DimensionPost-polymerization amination / crosslinking conversion
Target Compound Data~100% conversion to quaternary ammonium crosslinks (2-CEVE)
Comparator Or Baseline0% conversion (Ethyl vinyl ether, lacks leaving group)
Quantified DifferenceAbsolute difference in functionalization capacity
ConditionsReaction of the alternating fluoropolymer with multivalent amines (e.g., TMEDA)

Essential for manufacturing advanced functional materials, such as ion-exchange membranes or PFAS-remediation fluorogels, where controlled, single-step crosslinking is required.

Architectural Control and Processability via Orthogonal Reactivity

2-CEVE exhibits strict orthogonal reactivity during Lewis acid-catalyzed living cationic polymerization. The vinyl group polymerizes cleanly while the primary chloride remains completely inert, enabling the synthesis of soluble, linear poly(2-chloroethyl vinyl ether) with narrow molecular weight distributions (PDI < 1.2). If a buyer were to substitute 2-CEVE with divinyl ether to incorporate multiple reactive sites, both vinyl groups would react simultaneously under cationic conditions. This leads to immediate, uncontrollable macroscopic crosslinking, yielding an insoluble, unprocessable gel rather than a well-defined linear intermediate [1].

Evidence DimensionPolymer architecture and processability
Target Compound DataSoluble, linear polymer with PDI < 1.2
Comparator Or BaselineInsoluble, intractable macrogel (Divinyl ether)
Quantified DifferenceComplete retention of processability vs. total loss of solubility
ConditionsLiving cationic polymerization (e.g., using metallocene or HCl/SnBr4 systems)

Allows manufacturers to process, cast, or mold the polymer into films or membranes before initiating the final crosslinking or grafting step.

Halide Stability Under Lewis Acid Catalysis

When selecting a halogenated monomer for living cationic block copolymerization, the stability of the carbon-halogen bond is paramount. The 2-chloroethyl group in 2-CEVE is highly stable under the strong Lewis acid conditions (e.g., SnBr4, SnCl4) required for living cationic propagation. It does not undergo premature halide abstraction, preventing unwanted chain transfer or termination events. In contrast, more reactive analogs like 2-bromoethyl vinyl ether present a significantly higher risk of side reactions during the cationic phase due to the more labile carbon-bromine bond, which can compromise molecular weight control and batch reproducibility [1].

Evidence DimensionPendant group stability during cationic propagation
Target Compound DataHigh stability, no halide abstraction or chain transfer
Comparator Or BaselineHigher risk of premature abstraction and side reactions (2-Bromoethyl vinyl ether)
Quantified DifferenceSuperior architectural fidelity and suppression of termination events
ConditionsLiving cationic polymerization with strong Lewis acids at low temperatures

Ensures batch-to-batch reproducibility and high molecular weight fidelity when scaling up complex functional block copolymers.

Synthesis of Ion-Exchange Membranes and Remediation Fluorogels

Leveraging its orthogonal reactivity, 2-CEVE is ideal for radical alternating copolymerization with fluoroolefins (such as CTFE). The resulting processable fluoropolymers can be cast into membranes and subsequently crosslinked and aminated via the pendant chloride, creating durable, chemically resistant networks for fuel cells or PFAS water remediation [1].

Densely Branched Grafting-Onto Polymer Architectures

The primary chloride of poly(2-chloroethyl vinyl ether) serves as an excellent electrophilic anchor for living polymer anions (e.g., polystyryllithium). This enables the precise synthesis of densely branched or comb-like graft copolymers that are otherwise difficult to achieve due to steric hindrance [2].

High-Sensitivity X-Ray and Electron-Beam Resists

Poly(2-chloroethyl vinyl ether) and its copolymers are utilized in advanced lithography. The incorporation of the chlorine substituents on the alkoxy side chains significantly improves the radiation sensitivity and resolution of the resist material compared to non-halogenated alkyl vinyl ether analogs [2].

Physical Description

2-chloroethyl vinyl ether is a liquid. Insoluble in water. Sinks in water. Toxic.

Color/Form

Colorless liquid

XLogP3

1.4

Boiling Point

228 °F at 760 mm Hg (NTP, 1992)
108.0 °C
110 °C

Flash Point

61 °F (NTP, 1992)
80 °F (27 °C) (OPEN CUP)

Vapor Density

3.7 (air= 1)

Density

1.0475 at 68 °F (NTP, 1992)
1.0495 @ 20 °C/4 °C

Melting Point

-94.5 °F (NTP, 1992)
-70.0 °C
-70.3 °C

UNII

99O7V53TS1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H225 (92.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

26.75 mmHg
26.8 mm Hg @ 20 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

110-75-8

Wikipedia

Vinyl 2-chloroethyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Prepd by the action of solid sodium hydroxide + triethanolamine upon beta,beta'-dichlorodiethyl ether: Chitwood, Perkins, US 2104717 (1938 to Carbide and Carbon Chem.)... .
Reaction of a mixture of sodium hydroxide and triethanolamine with 2,2-dichlorodiethyl ether.

General Manufacturing Information

Ethene, (2-chloroethoxy)-: ACTIVE

Analytic Laboratory Methods

Method: EPA-EAD 624 Purgeable Organic Compounds via GC/MS; Analyte: 2-chloroethyl vinyl ether; Matrix: water; Detection Level: not reported.
Method: EPA-EAD 1624, Revision B, Volatile Organic Compounds by Isotope Dilution GC/MS; Analyte: 2-chloroethyl vinyl ether; Matrix: water; Detection Level: 10 ug/L.
EPA Method 8010: Halogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the sample with air, must be avoided. Two vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples may be analyzed by direct injection or purge-and-trap using gas chromatography, with detection achieved with a halogen-specific detector. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8 ft by 0.1 in ID stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6 ft by 0.1 in ID stainless steel or glass column packed with chemically bonded n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Under the prescribed conditions, 2-chloroethyl vinyl ether has a detection limit of 0.13 ug/l, an average recovery range of four measurements of 4.5-35.5 ug/l, and a limit for the standard deviation of 8.3 ug/l.
EPA Method 8240: Gas Chromatography/Mass Spectrometry for Volatile Organics. Method 8240 can be used to quantify most volatile organic compounds that have boiling points below 200 °C and that are insoluble or slightly soluble in water, including the title compound. Volatile water-soluble compounds can be included in this analytical technique, however, for the more soluble compounds, quantitation limits are approximately ten times higher because of poor purging efficiency. The method is also limited to compounds that elute as sharp peaks from a gas chromatograph column packed with graphitized carbon lightly coated with a carbowax (6 ft by 0.1 in ID glass, packed with 1% SP-1000 on Carbopack-B (60/80 mesh) or equivalant). This gas chromatography/mass spectrometry method is based on a purge-and-trap procedure. The practical quantitation limit for Method 8240 for an individual compound is approximately 5 ug/kg (wet weight) for wastes and 5 ug/l for ground water. Practical quantitation limits will be proportionately higher for sample extracts and samples that require dilution or reduced sample size to avoid saturation of the detector. A representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the sample with air, must be avoided. Two vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Under the prescribed conditions, 2-chloroethyl vinyl ether has an average recovery range for four samples of detected-50.4 ug/l with a limit for the standard deviation of 25.9 ug/l and a retention time of 18.6 min.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROETHYL VINYL ETHER (8 total), please visit the HSDB record page.

Storage Conditions

Ethers should not be stored near powerful oxidizers or in areas of high fire hazard. They should be kept cool and containers electrically grounded to avoid sparks. /Ethers/

Stability Shelf Life

Stable in caustic solution, hydrolyzes in acid solutions.
... Relatively stable except under acidic conditions.
Quite stable to /sodium hydroxide/ solns. Even dilute acids produce hydrolysis to acetaldehyde and ethylene chlorohydrin [2-chloroethanol].

Dates

Last modified: 08-15-2023

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